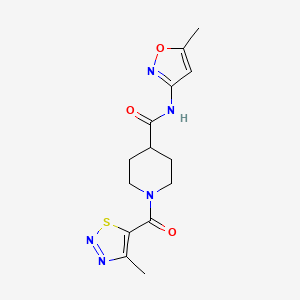

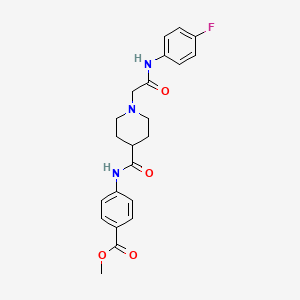

![molecular formula C20H20ClN3O2S B2993705 3-[2-(2-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one CAS No. 689767-65-5](/img/structure/B2993705.png)

3-[2-(2-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The quinazolinone core, for example, would likely contribute to the compound’s rigidity and planarity. The morpholinyl group could potentially introduce some conformational flexibility .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfanylidene group might be susceptible to oxidation, and the chlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of the intermolecular forces .Scientific Research Applications

Synthesis and Chemical Reactivity

Research on quinazolinone derivatives has explored their synthesis and reactivity under different conditions. For example, Grytsak et al. (2021) described the synthesis of quinazolinone compounds through cyclocondensation reactions and studied their reactivity towards different bases, such as morpholine and diisopropylethylamine (DIPEA), leading to various substitution and elimination products (Grytsak et al., 2021). These synthesis pathways highlight the potential for creating a variety of quinazolinone derivatives with distinct chemical properties, which could be tailored for specific research applications.

Biological Activity

Some quinazolinone derivatives have been investigated for their biological activities, including antimicrobial and anticancer properties. For instance, Markosyan et al. (2015) synthesized 2-sulfanyl-substituted quinazolinones and evaluated their anti-monoamine oxidase and antitumor activities, finding several compounds with high activity (Markosyan et al., 2015). Another study by Desai et al. (2011) focused on quinazolinone derivatives as antimicrobial agents, demonstrating excellent activity against several strains of bacteria and fungi (Desai et al., 2011). These findings suggest that quinazolinone derivatives, including potentially the compound , could have valuable applications in medicinal chemistry, particularly in the development of new antimicrobial and anticancer drugs.

Mechanism of Action

Mode of Action

Based on its structural similarity to other quinazolinone derivatives, it may interact with its targets through a variety of mechanisms, including covalent binding, allosteric modulation, or competitive inhibition .

Biochemical Pathways

Quinazolinone derivatives have been found to possess various biological activities, suggesting that they may interact with multiple biochemical pathways

Result of Action

Based on its structural similarity to other quinazolinone derivatives, it may exert a range of biological effects, including antiviral, anti-inflammatory, and anticancer activities

Safety and Hazards

properties

IUPAC Name |

3-[2-(2-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20ClN3O2S/c21-17-4-2-1-3-14(17)7-8-24-19(25)16-13-15(23-9-11-26-12-10-23)5-6-18(16)22-20(24)27/h1-6,13H,7-12H2,(H,22,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJANWJVRDGLOKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[2-(2-chlorophenyl)ethyl]-6-morpholin-4-yl-2-sulfanylidene-1H-quinazolin-4-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

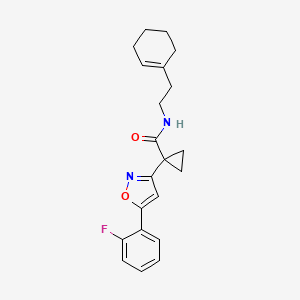

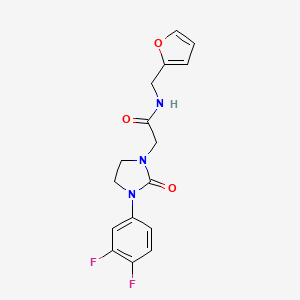

![6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)hexanamide](/img/structure/B2993623.png)

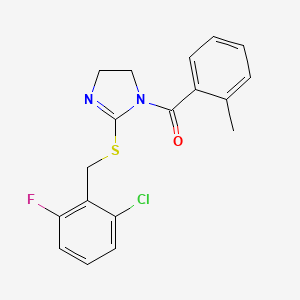

![3-({(E)-[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylidene}amino)propan-1-ol](/img/structure/B2993626.png)

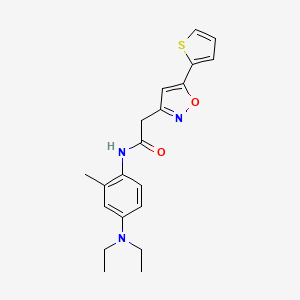

![4-(Benzyloxy)benzaldehyde [3-methyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B2993630.png)

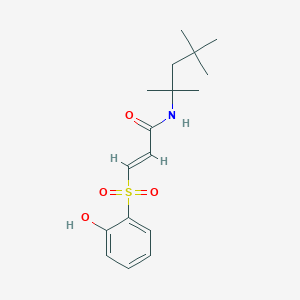

![5-[(4-isopropylphenyl)sulfonyl]-2-methyl-2,3,5,6-tetrahydro-4H-2,6-methano-1,3-benzoxazocin-4-one](/img/structure/B2993634.png)

![4-Amino-6-methyl-3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one](/img/structure/B2993637.png)

![(1R,4R,5R)-5-Methoxycarbonylbicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2993641.png)

![N-[4-(1,3-benzothiazol-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2993644.png)